Ginsenoside F4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

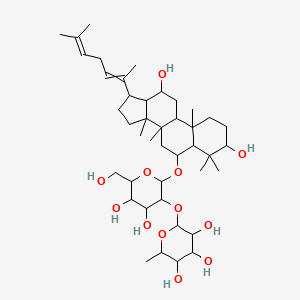

Ginsenoside F4 is a rare saponin compound found in the roots of Panax ginseng, a traditional medicinal plant widely used in East Asian countries. Ginsenosides are the primary active components of ginseng, known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and immune-modulating properties . This compound, in particular, has garnered attention for its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside F4 can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach . Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used to hydrolyze the ginsenosides, leading to the formation of this compound .

Industrial Production Methods: The industrial production of this compound involves the use of synthetic biology techniques. The construction of microbial chassis, mainly in Saccharomyces cerevisiae, has been effective for large-scale production . The discovery and improvement of glycosyltransferases’ catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside F4 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using glycosidases.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Glycosylation: Glycosyltransferases are used for glycosylation reactions.

Major Products: The major products formed from these reactions include deglycosylated derivatives and oxidized forms of this compound .

Scientific Research Applications

Ginsenoside F4 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying saponin chemistry and enzymatic transformations.

Biology: Investigated for its role in modulating cellular processes and signaling pathways.

Medicine: Explored for its anti-cancer, anti-inflammatory, and immune-modulating properties.

Industry: Utilized in the development of functional foods and dietary supplements due to its health benefits.

Mechanism of Action

Ginsenoside F4 is compared with other ginsenosides such as Rb1, Rb2, Rc, Rd, Re, Rf, and Rg1 . These compounds share similar saponin structures but differ in their sugar moieties and pharmacological properties. This compound is unique due to its specific glycosylation pattern and its potent biological activities .

Comparison with Similar Compounds

- Ginsenoside Rb1

- Ginsenoside Rb2

- Ginsenoside Rc

- Ginsenoside Rd

- Ginsenoside Re

- Ginsenoside Rf

- Ginsenoside Rg1

Ginsenoside F4 stands out for its enhanced bioavailability and specific therapeutic effects, making it a valuable compound for further research and application.

Properties

IUPAC Name |

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMBXPYXWGTFNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.